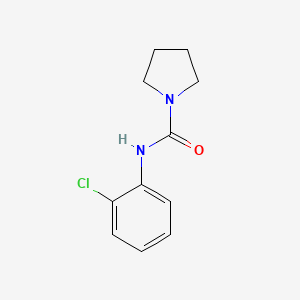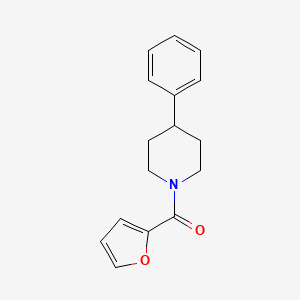
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism.
Mécanisme D'action
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide inhibits mitochondrial complex I, which is a key component of the electron transport chain in cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death. The specific mechanism by which N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide induces Parkinson's disease-like symptoms is not fully understood, but it is believed to involve the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been shown to induce Parkinson's disease-like symptoms in humans and primates, including tremors, rigidity, and bradykinesia. It has also been shown to cause a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide is a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism and the development of neurodegenerative diseases. Its ability to induce Parkinson's disease-like symptoms in humans and primates makes it a valuable model for studying the disease. However, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has some limitations, including its toxicity and the fact that it induces a specific type of Parkinson's disease that may not fully represent the disease in humans.
Orientations Futures
There are several future directions for N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide research, including the development of new models for studying Parkinson's disease, the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases, and the development of new drugs that target mitochondrial complex I. Additionally, there is a need for further research into the mechanisms by which N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide induces Parkinson's disease-like symptoms, as well as the development of new treatments for the disease.
Méthodes De Synthèse
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with morpholine and propargyl bromide, followed by a condensation reaction with acetic anhydride. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Applications De Recherche Scientifique
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used extensively in scientific research as a tool for investigating the role of oxidative phosphorylation in cellular metabolism. It has been shown to induce Parkinson's disease-like symptoms in humans and primates, making it a valuable model for studying the disease. Additionally, N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used to study the effects of mitochondrial dysfunction on cellular processes and the development of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h2-4,9,11H,1,5-8,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZWIIPNCJMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)

![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)


![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)


![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)